Octafluoroanthraquinone
Overview
Description
Octafluoroanthraquinone, also known as 1,2,3,4,5,6,7,8-Octafluoro-9,10-anthracenedione, is a fluorinated derivative of anthraquinone. It is characterized by the presence of eight fluorine atoms attached to the anthraquinone core. This compound is known for its unique chemical properties, which make it valuable in various scientific and industrial applications .
Biochemical Analysis
Biochemical Properties
It is known that anthraquinones and their derivatives can undergo various biochemical reactions, including hydroxylation, oxidation, methylation, deglycosylation, and esterification
Cellular Effects
Anthraquinones and their derivatives have been shown to have various effects on cells, including anti-inflammatory, anti-oxidative, antibacterial, antiviral, anti-osteoporosis, and anti-tumor effects
Molecular Mechanism
It is known that anthraquinones and their derivatives can exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Temporal Effects in Laboratory Settings
It is known that the effects of chemical compounds can change over time due to factors such as stability, degradation, and long-term effects on cellular function
Dosage Effects in Animal Models
It is known that the effects of chemical compounds can vary with dosage, and that high doses can sometimes lead to toxic or adverse effects
Metabolic Pathways
It is known that anthraquinones and their derivatives can be involved in various metabolic pathways, and can interact with various enzymes and cofactors
Transport and Distribution
It is known that chemical compounds can be transported and distributed within cells and tissues through various mechanisms, and can interact with various transporters or binding proteins
Subcellular Localization
It is known that chemical compounds can be localized to specific compartments or organelles within cells, and that this localization can affect their activity or function
Preparation Methods
Synthetic Routes and Reaction Conditions: Octafluoroanthraquinone can be synthesized through the fluorination of anthraquinone derivatives. One common method involves the reaction of tetrachlorophthalic anhydride with a fluorinating agent in the presence of benzonitrile as a solvent. This reaction is carried out at high temperatures under spontaneously occurring pressure, which helps in achieving high yields without significant side reactions .
Industrial Production Methods: In industrial settings, the production of this compound typically involves large-scale fluorination processes. These processes are optimized to ensure high purity and yield of the final product. The use of specialized equipment and controlled reaction conditions is crucial to prevent the formation of unwanted by-products and to ensure the safety of the production process .
Chemical Reactions Analysis
Types of Reactions: Octafluoroanthraquinone undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form higher oxidation state compounds.
Reduction: Reduction reactions can convert it into hydroquinone derivatives.
Substitution: Fluorine atoms can be substituted with other functional groups under specific conditions
Common Reagents and Conditions:
Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic reagents such as amines or thiols under basic conditions
Major Products:
Oxidation: Formation of perfluorinated anthraquinone derivatives.
Reduction: Formation of octafluorohydroquinone.
Substitution: Formation of various substituted anthraquinone derivatives depending on the nucleophile used
Scientific Research Applications
Octafluoroanthraquinone has a wide range of applications in scientific research:
Chemistry: Used as a precursor for the synthesis of other fluorinated compounds and as a reagent in various organic reactions.
Biology: Investigated for its potential use in biological imaging and as a probe for studying biological processes.
Medicine: Explored for its potential therapeutic properties, including antibacterial and anticancer activities.
Industry: Utilized in the production of high-performance materials, such as fluorinated polymers and coatings .
Mechanism of Action
The mechanism of action of octafluoroanthraquinone involves its interaction with various molecular targets. In biological systems, it can inhibit the formation of biofilms, disrupt cell walls, and inhibit nucleic acid and protein synthesis. These actions are primarily due to its ability to interfere with essential cellular processes and pathways .
Comparison with Similar Compounds
- Tetrafluoro-1,4-benzoquinone
- Tetrachloro-1,4-benzoquinone
- 2,5-Dichloro-1,4-benzoquinone
- 9,10-Phenanthrenequinone
Comparison: Octafluoroanthraquinone is unique due to the presence of eight fluorine atoms, which significantly enhance its chemical stability and reactivity compared to its non-fluorinated or partially fluorinated counterparts. This high degree of fluorination imparts unique properties, such as increased resistance to oxidative degradation and enhanced electron-withdrawing effects, making it more suitable for specific applications in materials science and medicinal chemistry .
Properties
IUPAC Name |
1,2,3,4,5,6,7,8-octafluoroanthracene-9,10-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14F8O2/c15-5-1-2(6(16)10(20)9(5)19)14(24)4-3(13(1)23)7(17)11(21)12(22)8(4)18 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JHJWVVOLGHMBPQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C12=C(C(=C(C(=C1F)F)F)F)C(=O)C3=C(C2=O)C(=C(C(=C3F)F)F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14F8O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1580-18-3 | |
Record name | 1580-18-3 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does Octafluoroanthraquinone interact with metal surfaces, and what are the implications of this interaction?
A1: Research indicates that OFA exhibits weak charge transfer (CT) behavior when interfaced with metal surfaces like silver (Ag(111)) and polycrystalline gold (Au). [] This CT interaction leads to a modification of the metal's work function. As a result, when organic semiconductors like sexithienyl (6T) are deposited on OFA-modified metal surfaces, the hole injection barrier is significantly reduced compared to deposition on pristine metal. [] This finding highlights OFA's potential in tuning organic/metal energy level alignment, which is crucial for optimizing the performance of organic electronic devices.
Q2: Does this compound engage in any non-covalent interactions with other molecules?
A2: Yes, OFA has been shown to participate in C···dz2-PtII tetrel bonding interactions. [] In a study involving half-lantern PtII2 complexes, OFA acted as an electron-deficient arene and formed co-crystals driven by these tetrel bonding interactions. [] This finding expands the understanding of OFA's supramolecular chemistry and its potential role in crystal engineering and materials design.
Q3: Are there established synthetic routes to access this compound and its derivatives?
A3: Yes, synthetic methods for OFA derivatives have been reported. One strategy involves ruthenium-catalyzed C–F arylation of OFA with arylboronates. [] This method allows for the introduction of diverse aryl substituents onto the OFA core, enabling the synthesis of a library of OFA derivatives with potentially tailored properties. This synthetic access paves the way for exploring structure-property relationships and identifying OFA derivatives with enhanced performance in various applications.
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